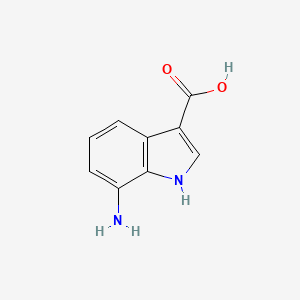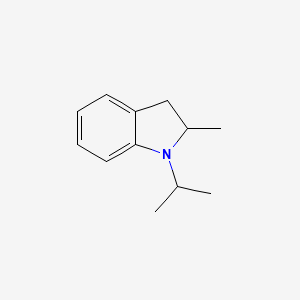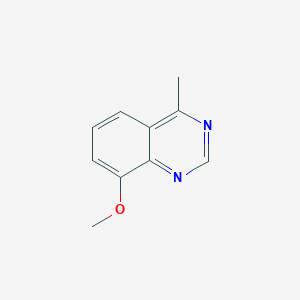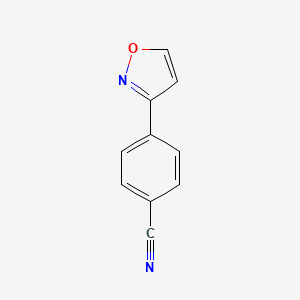![molecular formula C9H6N2O2 B11915762 [1,3]Dioxolo[4,5-g]quinazoline CAS No. 269-53-4](/img/structure/B11915762.png)
[1,3]Dioxolo[4,5-g]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4,5-g]quinazoline: is a heterocyclic compound that features a fused ring system consisting of a quinazoline core and a dioxole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]dioxolo[4,5-g]quinazoline typically involves the reaction of anthranilic acid with aromatic aldehydes under acidic conditions to form the quinazoline core.
Industrial Production Methods: Industrial production methods for this compound often employ metal-catalyzed reactions and phase-transfer catalysis to enhance yield and efficiency. Microwave-assisted synthesis and ultrasound-promoted reactions are also utilized to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-g]quinazoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core, leading to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, oxidized derivatives, and reduced analogs, each with distinct biological activities .
Applications De Recherche Scientifique
Chemistry: [1,3]Dioxolo[4,5-g]quinazoline is used as a building block in the synthesis of complex organic molecules and as a precursor for the development of novel heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its ability to interact with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer, antimicrobial, and anti-inflammatory agent. Its derivatives are being explored for their therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of [1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Benzothiazolo[3,2-c]-1,3-dioxolo[4,5-g]quinazoline
- Quinazolinones
- Cinnolines
- Quinoxalines
Uniqueness: [1,3]Dioxolo[4,5-g]quinazoline is unique due to its fused dioxole ring, which imparts distinct electronic and steric properties. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
269-53-4 |
|---|---|
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2 |
Clé InChI |
RVIQXKFHVKKBSY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)



![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)



![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

